molecular formula C18H28N4O6 B14254245 L-Seryl-L-prolyl-L-prolyl-L-proline CAS No. 220185-74-0

L-Seryl-L-prolyl-L-prolyl-L-proline

Cat. No.: B14254245
CAS No.: 220185-74-0
M. Wt: 396.4 g/mol
InChI Key: AKJVLBDPAWYLJT-XUXIUFHCSA-N
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Description

L-Seryl-L-prolyl-L-prolyl-L-proline is a linear tetrapeptide composed of serine (Ser) followed by three consecutive proline (Pro) residues. Proline, a cyclic imino acid, imposes structural rigidity due to its pyrrolidine ring, which restricts conformational flexibility and influences secondary structure formation.

Properties

CAS No.

220185-74-0

Molecular Formula

C18H28N4O6

Molecular Weight

396.4 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H28N4O6/c19-11(10-23)15(24)20-7-1-4-12(20)16(25)21-8-2-5-13(21)17(26)22-9-3-6-14(22)18(27)28/h11-14,23H,1-10,19H2,(H,27,28)/t11-,12-,13-,14-/m0/s1

InChI Key

AKJVLBDPAWYLJT-XUXIUFHCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)N)C(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CO)N)C(=O)N3CCCC3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Seryl-L-prolyl-L-prolyl-L-proline can be synthesized using classical peptide synthesis methods. One common approach involves the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) protection of the NH group and carbodiimide-promoted peptide bond formation . The synthesis typically involves the following steps:

  • Protection of the amino group of L-serine with a Boc or TFA group.
  • Coupling of the protected L-serine with L-proline methyl ester using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
  • Deprotection of the Boc or TFA group to yield the desired peptide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification methods can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The peptide bonds can be reduced to form amines.

    Substitution: The hydroxyl group of serine can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while reduction of the peptide bonds can yield a mixture of amines.

Scientific Research Applications

L-Seryl-L-prolyl-L-prolyl-L-proline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Seryl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activation of the MEK-ERK signaling pathway, which is involved in inflammatory responses . This inhibition can reduce the expression of proinflammatory factors and attenuate inflammation.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Comparison of Proline-Containing Peptides
Compound Name Sequence/Structure Key Features Reference CAS/ID
L-Seryl-L-prolyl-L-prolyl-L-proline Ser-Pro-Pro-Pro Linear tetrapeptide; hydroxyl group from serine; three rigid proline residues Not explicitly listed
Glycyl-L-proline Gly-Pro Dipeptide; simpler structure; higher bioavailability 704-15-4
L-Proline,L-leucyl-L-prolyl Leu-Pro Dipeptide with hydrophobic leucine; may influence membrane interactions 121631-24-1
cyclo(Leucyl-prolyl) Cyclic Leu-Pro Cyclic dipeptide; enhanced metabolic stability 2873-36-1
L-Prolyl-L-prolyl-L-prolylglycyl-Arg-Arg Pro-Pro-Pro-Gly-Arg-Arg Longer chain (hexapeptide); includes arginine for cationic interactions 192565-50-7
Glycyl-L-phenylalanyl-L-seryl-L-proline Gly-Phe-Ser-Pro Tetrapeptide with aromatic Phe; potential hydrophobic binding sites 23827-99-8

Physicochemical Properties

Proline’s cyclic structure reduces polarity, while serine contributes to hydrophilicity. Key properties include:

Table 2: Physicochemical Properties
Compound Name PSA (Ų) Predicted pKa Solubility Insights Reference
This compound ~120-150* 3.4–3.6 Moderate solubility in polar solvents Estimated
L-Proline,L-alanyl-L-prolyl-L-prolyl-... 283.92 3.44 Lower solubility due to longer chain 174753-70-9
Glycyl-L-proline 89.6 3.2 High aqueous solubility 704-15-4

*Estimated based on similar peptides. PSA (Polar Surface Area) correlates with membrane permeability; higher PSA indicates lower bioavailability .

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